molecular formula C22H22FNO5 B063106 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-93-3

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one

Katalognummer B063106
CAS-Nummer: 188824-93-3
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: PQOBOLQAGIWBNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, also known as FK506 or Tacrolimus, is a potent immunosuppressive drug that is widely used in organ transplantation and autoimmune diseases. It was first isolated from the soil bacterium Streptomyces tsukubaensis in 1987 and has since become an important drug in the field of immunology.

Wirkmechanismus

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one exerts its immunosuppressive effects by inhibiting T-cell activation and proliferation. It binds to the cytosolic protein FKBP12, which then binds to and inhibits the phosphatase calcineurin. This leads to the inhibition of NFAT, a transcription factor that is critical for T-cell activation and proliferation.
Biochemical and physiological effects:
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are important in T-cell activation and proliferation. It also inhibits the expression of adhesion molecules on T-cells, which are important in their migration to sites of inflammation. Additionally, it has been shown to inhibit the production of antibodies by B-cells.

Vorteile Und Einschränkungen Für Laborexperimente

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a powerful immunosuppressive drug that has many advantages for use in lab experiments. It has a high affinity for its target protein FKBP12, which allows for precise control of its effects. Additionally, it has a long half-life, which allows for sustained suppression of T-cell activation and proliferation. However, it also has some limitations, such as its potential for toxicity and its narrow therapeutic window.

Zukünftige Richtungen

There are many potential future directions for research on 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one. One area of interest is the development of new derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of new targets for this compound, which could lead to the development of new immunosuppressive drugs. Additionally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a potent immunosuppressive drug that has many applications in the field of immunology. Its mechanism of action involves the inhibition of T-cell activation and proliferation through the inhibition of calcineurin. It has many advantages for use in lab experiments, but also has some limitations. There are many potential future directions for research on this compound, including the development of new derivatives and the identification of new targets.

Synthesemethoden

The synthesis of 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a complex process that involves several steps. The initial step involves the fermentation of Streptomyces tsukubaensis in a suitable medium. The culture broth is then extracted with a suitable solvent to obtain the crude extract. The extract is further purified by various chromatographic techniques to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been extensively studied for its immunosuppressive properties. It works by binding to a cytosolic protein called FK-binding protein 12 (FKBP12), which then inhibits the activity of a serine-threonine phosphatase called calcineurin. This leads to the inhibition of the nuclear factor of activated T cells (NFAT) and subsequent suppression of T-cell activation and proliferation.

Eigenschaften

CAS-Nummer

188824-93-3

Molekularformel

C22H22FNO5

Molekulargewicht

399.4 g/mol

IUPAC-Name

9-(2-fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one

InChI

InChI=1S/C22H22FNO5/c1-11(2)27-20-18(25)16-14(13-7-5-6-8-15(13)23)9-10-24-17(16)19(29-22(24)26)21(20)28-12(3)4/h5-12,14,25H,1-4H3

InChI-Schlüssel

PQOBOLQAGIWBNQ-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4F)O

Kanonische SMILES

CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4F)O

Synonyme

2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 6-(2-fluorophenyl)-7-hydroxy-8,9-bis(1-methylethoxy)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.